Methyl 4-((3-((methoxycarbonyl)carbamoyl)-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate
Description
Methyl 4-((3-((methoxycarbonyl)carbamoyl)-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate is a benzoate ester derivative featuring a thiophene ring substituted with dimethyl groups at positions 4 and 5, and a carbamoyl moiety modified by a methoxycarbonyl group.
Properties
IUPAC Name |
methyl 4-[[3-(methoxycarbonylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-9-10(2)27-16(13(9)15(22)20-18(24)26-4)19-14(21)11-5-7-12(8-6-11)17(23)25-3/h5-8H,1-4H3,(H,19,21)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYIIVAMOFEZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(C=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-((methoxycarbonyl)carbamoyl)-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of Carbamoyl Groups: The carbamoyl groups can be introduced via the reaction of the thiophene derivative with isocyanates under controlled conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-((methoxycarbonyl)carbamoyl)-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester and carbamoyl groups can be reduced to alcohols and amines, respectively, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of Methyl 4-((3-((methoxycarbonyl)carbamoyl)-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions that may include:
- Carbamoylation : The introduction of carbamoyl groups to the thiophene and benzoate moieties.
- Esterification : The formation of the methyl ester from benzoic acid derivatives.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives containing thiophene rings have been shown to inhibit cell proliferation in breast cancer models, suggesting potential for further development as anticancer agents.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that modifications in the thiophene structure can enhance its efficacy against resistant bacterial strains, making it a candidate for new antibiotic formulations.
Inhibition of Enzymatic Activity
Certain studies have highlighted the ability of this compound to inhibit specific enzymes linked to metabolic pathways in cancer cells. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes when used in combination with existing chemotherapeutic agents.
Pesticide Development
Given its structural characteristics, this compound may serve as a lead compound for developing new pesticides. Its ability to disrupt biological processes in pests could be harnessed to create effective agricultural chemicals with lower environmental impact.
Plant Growth Regulators
There is potential for this compound to act as a plant growth regulator. Research into similar compounds has shown that they can enhance growth rates or improve resistance to environmental stressors in crops.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Methyl 4-((3-((methoxycarbonyl)carbamoyl)-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares core motifs with several derivatives, differing primarily in heterocyclic rings, substituents, and functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Heterocyclic Core: The thiophene ring in the target compound (vs. thiadiazole or imidazole ) may enhance aromatic π-π stacking interactions but reduce polarity compared to nitrogen-rich rings.
Functional Groups :
- The methoxycarbonyl carbamoyl group in the target compound introduces both hydrogen-bonding (via carbamoyl) and steric/electronic effects (via methoxycarbonyl). This differs from the phenylcarbamoyl in the thiadiazole analog , which lacks the electron-withdrawing methoxy group.
- Sulfonylurea groups in metsulfuron methyl ester confer herbicidal activity, highlighting how benzoate esters paired with diverse pharmacophores yield specialized applications.
Toxicity :
- The thiadiazole analog is classified under GHS Category 4 for acute toxicity, suggesting moderate hazards. The target compound’s dimethylthiophene core might reduce reactivity and toxicity compared to thiadiazole derivatives.
Docking and Binding Affinity :
- Glide docking studies emphasize the importance of hydrophobic enclosure and hydrogen-bonding motifs. The target compound’s 4,5-dimethylthiophene may enhance hydrophobic interactions, while its carbamoyl groups could form hydrogen bonds with target proteins.
- Extra Precision (XP) scoring highlights that neutral-neutral hydrogen bonds in hydrophobic environments improve binding. The methoxycarbonyl group may stabilize such interactions compared to simpler carbamoyl analogs.
Biological Activity
Methyl 4-((3-((methoxycarbonyl)carbamoyl)-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Methyl ester : Enhances lipophilicity, potentially improving membrane permeability.
- Carbamoyl groups : Often associated with biological activity, particularly in enzyme inhibition.
- Dimethylthiophen : A heterocyclic component that may influence pharmacological properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O5S |
| Molecular Weight | 316.35 g/mol |
| CAS Number | [Pending] |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:
- Formation of the thiophene derivative through alkylation or acylation reactions.
- Carbamoylation of the thiophene to introduce the carbamoyl groups.
- Esterification to form the final methyl ester product.
Biological Activity
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene and carbamoyl groups have shown promising antibacterial and antifungal properties. For example, a study demonstrated that certain thiophene derivatives inhibited the growth of Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Anti-inflammatory Effects : Some derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines. A related compound showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in vitro .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The carbamoyl groups may interact with active sites on enzymes, inhibiting their function.
- Cellular Uptake : The methyl ester enhances the compound's ability to cross cell membranes, allowing it to exert effects intracellularly.
Case Studies
- Anticancer Activity : A study evaluated a series of methyl carbamates for their anticancer potential against various cancer cell lines. The results indicated that compounds with similar structures induced apoptosis in cancer cells through caspase activation .
- Antimicrobial Testing : In a comparative study, several thiophene-containing compounds were tested against common bacterial strains. The results showed that the synthesized compound had comparable activity to established antibiotics .
Q & A
Q. 1.1. What are the recommended synthetic routes for Methyl 4-...benzoate, and how can purity be ensured?
Methodological Answer :
- Multi-step synthesis : Begin with esterification of benzoic acid derivatives, followed by coupling reactions to introduce the thiophene-carbamoyl moiety. Use carbodiimide-based coupling agents (e.g., DCC or EDC) for amide bond formation, given the presence of carbamoyl groups .
- Purification : Employ reverse-phase HPLC or column chromatography with gradients optimized for polar ester/carbamate functionalities. Monitor purity via LC-MS and H NMR to confirm structural integrity.
- Stability considerations : Avoid strong acids/bases during synthesis, as the compound may degrade (e.g., ester hydrolysis) .
Q. 1.2. What analytical techniques are critical for characterizing this compound?
Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm substituent positions and ester/carbamate linkages. IR spectroscopy can validate carbonyl (C=O) stretches (~1700 cm) .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (CHNOS, MW 369.40) .
- X-ray crystallography : If single crystals are obtainable, this resolves stereoelectronic effects influencing reactivity .
Advanced Research Questions
Q. 2.1. How can computational docking methods predict the compound’s interactions with biological targets?
Methodological Answer :
- Glide docking protocol : Use Schrödinger’s Glide with OPLS-AA force fields for flexible ligand docking. The method’s Monte Carlo sampling refines poses with <2 Å RMSD accuracy in ~70% of cases .
- Hydrophobic enclosure scoring : Prioritize poses where the thiophene-dimethyl groups are enclosed by hydrophobic protein residues, enhancing binding affinity predictions .
- Validation : Cross-check results with AutoDock Vina or GOLD to resolve discrepancies in binding site occupancy .
Q. 2.2. How should researchers address contradictory data on the compound’s reactivity or toxicity?
Methodological Answer :
- Controlled reactivity studies : Test stability under varying pH (e.g., 2–12) and temperatures (25–60°C) to identify decomposition pathways. Monitor via HPLC and compare with SDS stability claims .
- Toxicity extrapolation : Use in vitro assays (e.g., MTT on HepG2 cells) to supplement limited SDS data (Category 4 acute toxicity). Correlate results with QSAR models for carbamate derivatives .
Q. 2.3. What experimental designs are optimal for studying its environmental persistence?
Methodological Answer :
- OECD 301 biodegradation tests : Conduct aerobic biodegradation in activated sludge to estimate half-life, as SDS lacks ecological data .
- Soil mobility assays : Use column chromatography with soil matrices to measure adsorption coefficients (), informing groundwater contamination risks .
Safety and Handling
Q. 3.1. What PPE and engineering controls are essential given incomplete toxicity data?
Methodological Answer :
- PPE : Wear nitrile gloves (EN374-certified), FFP3 respirators for dust, and chemical goggles. Use full-body suits if handling >1 g .
- Engineering controls : Perform synthesis in fume hoods with HEPA filters and negative pressure to limit inhalation exposure .
Q. 3.2. How should accidental spills be managed?
Methodological Answer :
- Containment : Use inert absorbents (e.g., vermiculite) to prevent drainage contamination. Avoid water jets to minimize aerosolization .
- Decontamination : Wipe surfaces with 70% ethanol, followed by sodium bicarbonate solution to neutralize acidic degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
